molecular formula C23H21FN2O3S B2690212 N-(2,5-dimethylphenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide CAS No. 451483-73-1

N-(2,5-dimethylphenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2690212
CAS No.: 451483-73-1
M. Wt: 424.49
InChI Key: WYONMVNDVIXRFE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of sulfonylbenzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the indole derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine.

    Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Benzamide: The final step involves coupling the fluorinated indole sulfonyl derivative with 2,5-dimethylphenylbenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or indole derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with enzymes or receptors, leading to modulation of biological processes. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide
  • N-(2,5-dimethylphenyl)-2-chloro-5-(indolin-1-ylsulfonyl)benzamide
  • N-(2,5-dimethylphenyl)-2-fluoro-5-(indolin-1-ylthio)benzamide

Uniqueness

N-(2,5-dimethylphenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide is unique due to the presence of both a fluorine atom and a sulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(2,3-dihydroindol-1-ylsulfonyl)-N-(2,5-dimethylphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-15-7-8-16(2)21(13-15)25-23(27)19-14-18(9-10-20(19)24)30(28,29)26-12-11-17-5-3-4-6-22(17)26/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYONMVNDVIXRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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